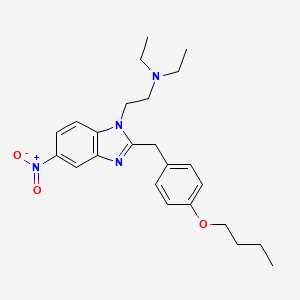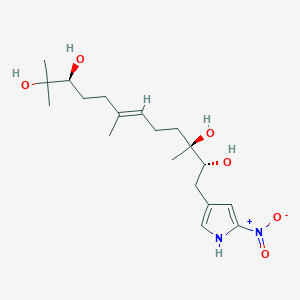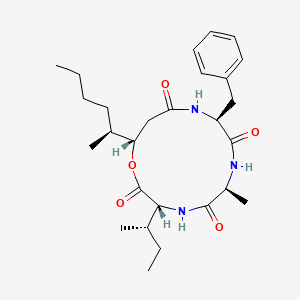
N-oleoyl glutamine
Descripción general
Descripción
N-oleoyl glutamine is an endogenous N-acyl amine . It is formed and degraded by peptidase M20 domain-containing 1 (PM20D1), a factor secreted by thermogenic adipose cells . It is an L-glutamine derivative resulting from the formal condensation of the carboxy group of oleic acid with the amino group of L-glutamine .
Synthesis Analysis
N-oleoyl glutamine is both formed and degraded by peptidase M20 domain-containing 1 (PM20D1) . Glutamine metabolic pathway has taken a special place in metabolomics research in recent years . It plays a fundamental role in cell biosynthesis and bioenergetics . Microbial fermentation has the advantages of mild conditions, low environmental pollution, high production intensity, and product safety .Molecular Structure Analysis
The molecular formula of N-oleoyl glutamine is C23H42N2O4 . The structural formula of glutamine is C5H10N2O3 .Chemical Reactions Analysis
Glutamine has a central role in nitrogen and carbon metabolism. It is synthesized during the assimilation of ammonium by cytosolic and plastidial glutamine synthetases . Glutamine is also crucial in nitrogen metabolism .Aplicaciones Científicas De Investigación
- N-Oleoyl glutamine induces mitochondrial uncoupling, leading to increased respiration in cells. For instance, in C2C12 cells, treatment with 50 µM N-oleoyl glutamine results in a remarkable 64% increase in respiration .
- N-Oleoyl glutamine inhibits capsaicin-induced calcium flux in HEK293A cells co-transfected with transient receptor potential vanilloid 1 (TRPV1) and red fluorescent protein (RFP) .
- In vivo experiments demonstrate that N-oleoyl glutamine reduces acetic acid-induced abdominal constrictions and formalin-induced paw licking in mice when administered at 100 mg/kg .
- N-Oleoyl glutamine is both formed and degraded by peptidase M20 domain-containing 1 (PM20D1), a factor secreted by thermogenic adipose cells .
- PM20D1 regulates lipidated amino acid uncouplers of mitochondria, linking N-oleoyl glutamine to metabolic control .
- Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics, especially in cancer cell survival .
Mitochondrial Uncoupling and Respiration Enhancement
TRPV1 Modulation
Analgesic Effects
Metabolic Control by PM20D1
Glutamine Metabolism and Cancer Research
Agricultural Applications
Mecanismo De Acción
Target of Action
N-Oleoyl glutamine is an endogenous N-acyl amine . It primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) , a type of ion channel in the cellular membrane. TRPV1 plays a crucial role in the transmission and modulation of pain, as well as the integration of diverse painful stimuli .
Mode of Action
N-Oleoyl glutamine acts as an antagonist of the TRPV1 receptor . This means it binds to this receptor and inhibits its activation, thereby modulating the pain signals in the body. It also induces mitochondrial uncoupling, which increases respiration in cells .
Biochemical Pathways
N-Oleoyl glutamine is both formed and degraded by peptidase M20 domain-containing 1 (PM20D1) , a factor secreted by thermogenic adipose cells . It is involved in the glutaminolysis pathway , where it undergoes oxidation within the TCA cycle . This process is crucial for energy production and the synthesis of important cellular building blocks, including nucleotides and amino acids .
Result of Action
The antagonistic action of N-Oleoyl glutamine on the TRPV1 receptor can lead to the modulation of pain signals . Additionally, its role in inducing mitochondrial uncoupling can increase cellular respiration . This can have various downstream effects, including potential roles in energy metabolism and thermogenesis .
Direcciones Futuras
Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The science of metabolomics addresses the intricate intracellular metabolic network by exploring and understanding how cells function and respond to external or internal perturbations to identify potential therapeutic targets . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26/h9-10,20H,2-8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29)/b10-9-/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSXWCIYWYBQP-QJRAZLAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-oleoyl glutamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)



![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)

![(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone](/img/structure/B3025784.png)


![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)